Crotonylglycine

Descripción general

Descripción

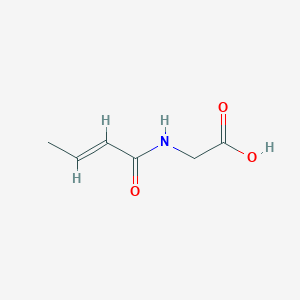

Crotonylglycine is a derivative of glycine, which is a non-essential amino acid for human development . It has two forms: Crotonylglycine, TMS with a molecular weight of 287.5028 , and N-Crotonylglycine, TMS derivative with a molecular weight of 215.3217 .

Synthesis Analysis

N-Crotonylglycine can be synthesized from Glycine Methyl Ester Hydrochloride . Another study reported a molecular imprinted polymer (MIP) method to efficiently recognize N-phenylglycine in urine .

Molecular Structure Analysis

The molecular structure of Crotonylglycine, TMS is available as a 2D Mol file . The IUPAC Standard InChIKey for Crotonylglycine, TMS is LYIHLKWUJQVFRE-JDZOZJMCSA-N , and for N-Crotonylglycine, TMS derivative is YHRQPMFBFLVLRD-AATRIKPKSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of a material are essential to understand its function as a biomaterial . For Crotonylglycine, TMS, the molecular weight is 287.5028 , and for N-Crotonylglycine, TMS derivative, the molecular weight is 215.3217 .

Aplicaciones Científicas De Investigación

Carcinogenesis

- Ornithine Decarboxylase in Carcinogenesis : Crotonylglycine has been linked to the induction of ornithine decarboxylase activity in mouse skin, which is a crucial step in polyamine biosynthesis. This enzyme activity is substantially increased after application of croton oil or its active component, 12-O-tetracanoyl-phorbol-13-acetate (TPA), suggesting its potential role in carcinogenesis (O'Brien, 1976).

Metabolic Disorders

- Identification in Metabolic Disorders : Crotonylglycine has been identified in the urine of patients with certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase deficiency. This highlights its potential as a biomarker in metabolic profiling and diagnosis (Kouremenos, Pitt, & Marriott, 2010).

Diabetes Research

- Blood Glucose and Triglyceride-Lowering Effects : A study on trans-dehydrocrotonin, a diterpene from Croton cajucara, observed its potential in reducing hyperglycaemia and hypertriglyceridaemia in rats, indicating a possible application in diabetes management (Silva et al., 2001).

Physiology and Aging

- Association with Physical Function in Older Adults : Metabolites related to Crotonylglycine have been associated with physical function in older adults. These include metabolites influenced by gut bacterial metabolism and insulin sensitivity, which may play a role in the aging process (Lustgarten et al., 2014).

Neuropharmacology

- Protein Kinase C-mediated Enhancement : In a study on the neurotransmitter glycine, Crotonylglycine's analogs were implicated in the modulation of neural responses, suggesting its potential relevance in neuropharmacological research (Xu, Nabekura, & Akaike, 1996).

Genetic Disorders

- 3-Methylcrotonyl-CoA Carboxylase Deficiency : Crotonylglycine has been linked to the genetic condition 3-Methylcrotonyl-CoA carboxylase deficiency. Mutations in genes encoding this enzyme result in increased urinary excretion of 3-methylcrotonylglycine, demonstrating its diagnostic relevance (Holzinger et al., 2001).

Urinary Analysis

- Acylglycine Analysis in Diagnostics : Crotonylglycine is important in the analysis of urine acylglycines, useful in diagnosing various inherited metabolic disorders. This highlights its significance in diagnostic methodologies (Hobert, Liu, & Pasquali, 2016).

Gastrointestinal Health

- Antiulcerogenic Properties : Dehydrocrotonin, derived from Croton cajucara, has shown potential in treating gastrointestinal disorders. Its effect on increasing prostaglandin E2 release and antagonism of H2-receptors suggests its application in gastrointestinal health (Hiruma-Lima et al., 1999).

Propiedades

IUPAC Name |

2-[[(E)-but-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJXRJJBIVSSNF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crotonylglycine | |

CAS RN |

71428-89-2 | |

| Record name | NSC117391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)